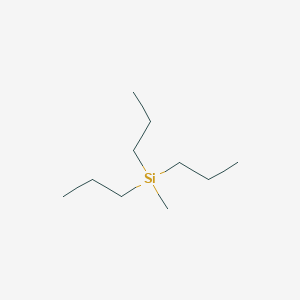

Methyl(tripropyl)silane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H24Si |

|---|---|

Molecular Weight |

172.38 g/mol |

IUPAC Name |

methyl(tripropyl)silane |

InChI |

InChI=1S/C10H24Si/c1-5-8-11(4,9-6-2)10-7-3/h5-10H2,1-4H3 |

InChI Key |

KWJGAZUCDCAJLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si](C)(CCC)CCC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Methyl Tripropyl Silane

Hydrolysis and Condensation Reactions of Organoalkoxysilanes

The sol-gel process, which involves the hydrolysis and subsequent condensation of alkoxysilane precursors, is fundamental to the formation of silica-based materials. mdpi.com These reactions are kinetically controlled and influenced by a variety of factors, including pH, temperature, solvent, and the nature of the organo-functional groups. mdpi.com

Hydrolysis: Alkoxy groups are replaced by hydroxyl groups. nih.govgelest.com

Condensation: Silanol (B1196071) groups react to form siloxane bridges (Si-O-Si), releasing water or alcohol. nih.govgelest.com

Hydrogen Bonding: Oligomers hydrogen bond with hydroxyl groups on a substrate. gelest.com

Covalent Linkage: During drying or curing, covalent bonds form with the substrate. gelest.com

Kinetic Studies of Hydrolysis and Condensation

The rates of hydrolysis and condensation are highly dependent on the reaction conditions. For instance, the hydrolysis of alkoxysilanes is generally slow under neutral conditions. researchgate.net The addition of catalysts, such as acids or bases, significantly accelerates these reactions. capes.gov.br

Kinetic studies have revealed that the hydrolysis of organotriethoxysilanes follows a sequential reaction pathway, with the concentration of the precursor decreasing exponentially over time. unavarra.es The rates of both hydrolysis and condensation have been observed to increase with rising reaction temperatures. researchgate.net

The water-to-silane ratio is another critical parameter. Stoichiometrically, the ratio required for complete polymerization depends on the number of hydrolyzable groups on the silane (B1218182). nih.gov Increasing the water content generally enhances the hydrolysis reaction up to a certain point, after which it can inhibit the reaction, possibly due to solubility issues. nih.gov

A study on the hydrolysis and condensation of tetraethoxysilane (TEOS) in an alkaline medium found that hydrolysis rate constants ranged from 1.4 to 8 × 10⁻⁴ s⁻¹, and average condensation rate constants ranged from 3.2 to 32 × 10⁻³ s⁻¹, depending on water and ammonia (B1221849) concentrations. nih.gov

Mechanistic Pathways of Silane Hydrolysis and Condensation (e.g., SN1-Si, SN2-Si)

The mechanisms of hydrolysis and condensation for organoalkoxysilanes are similar for different types but vary with the pH of the reaction medium. nih.gov

Acidic Conditions: Under acidic conditions, the accepted mechanism for hydrolysis involves a rapid protonation of an alkoxy group, followed by a nucleophilic attack by water on the silicon atom. unavarra.es This leads to a five-coordinate transition state and the subsequent release of an alcohol molecule. unavarra.es This pathway is often described as an SN2-Si mechanism. researchgate.netresearchgate.net However, some computational studies suggest that an SN1-Si mechanism may be more favorable. nih.govresearchgate.net In an acidic medium, protonated silanols tend to condense with the least acidic silanol groups, resulting in less branched structures. nih.gov

Alkaline Conditions: In an alkaline medium, the hydrolysis and condensation reactions are proposed to proceed via an SN2-Si mechanism involving a penta- or hexavalent intermediate or transition state. nih.gov Nucleophilic hydroxyl or deprotonated silanol groups attack the silicon atom. nih.gov Deprotonated silanols attack the more acidic silanol groups, leading to more branched and condensed clusters. nih.gov

The steric and electronic properties of the substituents on the silicon atom also play a significant role. Increasing the steric bulk of substituents can alter the reaction mechanism from a typical SN2@Si pathway to one resembling an SN2@C reaction. researchgate.net

Influence of Reaction Conditions on Hydrolysis and Condensation

A multitude of factors influence the kinetics and outcome of hydrolysis and condensation reactions:

| Reaction Condition | Influence |

| pH | The rate of hydrolysis is significantly faster under acidic or basic conditions compared to neutral pH. researchgate.netresearchgate.net Acidic conditions generally favor hydrolysis over condensation, leading to more linear structures, while basic conditions promote condensation and branched structures. nih.govslu.se |

| Catalyst | The presence of an acid or base catalyst is crucial for achieving practical reaction rates. mdpi.comnih.gov The type and concentration of the catalyst affect the relative rates of hydrolysis and condensation. nih.gov |

| Solvent | The solvent can influence reaction rates through its polarity and ability to form hydrogen bonds. researchgate.net Alcohols are often used as co-solvents to improve the solubility of alkoxysilanes in water. mdpi.com |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. researchgate.net |

| Water/Silane Ratio | The amount of water present affects the extent of hydrolysis and whether condensation proceeds via water or alcohol elimination. nih.gov An excess of water can sometimes inhibit the reaction. nih.gov |

| Nature of Substituents | The size and electronic nature of the alkyl or aryl groups on the silicon atom influence reactivity. Electron-donating groups can stabilize positively charged transition states in acidic hydrolysis, increasing the reaction rate. unavarra.es Steric hindrance from bulky substituents can slow down the reaction. researchgate.net |

Reduction Reactions Involving Silanes

Organosilanes are effective reducing agents for a variety of functional groups, offering advantages such as safer handling and improved chemoselectivity compared to traditional metal hydrides. acs.org The Si-H bond is weakly hydridic, which allows for selective reductions, often requiring activation of the substrate. acs.org

Lewis Acid Catalyzed Reductions

Lewis acids can catalyze reduction reactions using silanes as the stoichiometric reductant. Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), often referred to as BCF, is a highly effective and stable Lewis acid catalyst for these transformations. nih.gov It can activate a wide range of substrates, including alcohols, aldehydes, ketones, and ethers, for reduction by silanes. nih.govgelest.com

The mechanism often involves the activation of the Si-H bond by the Lewis acid. nih.gov For example, in the reduction of carbonyl compounds, the Lewis acid can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack from the silane. nih.gov

The choice of silane can influence the outcome of the reaction. For instance, in the BCF-catalyzed reduction of aldehydes and ketones, triphenylsilane (B1312308) has been used to selectively afford the corresponding silyl (B83357) ethers in high yields. nih.gov Triethylsilane is another commonly used reducing agent in these systems due to its high reactivity. gelest.com

Metal-Catalyzed Reductions

Various transition metals catalyze reduction reactions involving silanes. nih.gov These reactions, often termed hydrosilylations, are used for the asymmetric reduction of prochiral substrates like ketones and imines. acs.orggelest.com

In many metal-catalyzed reductions, the silane serves as the source of hydride to form an active metal-hydride complex. acs.orggelest.com For example, in copper-catalyzed reactions, the silane can transfer a hydride to a copper precursor to generate a Cu-H species, which then participates in the reduction. acs.orggelest.com

Molybdenum and manganese carbonyl complexes have been shown to catalyze the reduction of amides, such as N,N-dimethylformamide (DMF), by silanes to produce the corresponding amines and disiloxanes. nih.govacs.org Mechanistic studies have allowed for the isolation of key siloxymethylamine intermediates in these reactions. nih.govacs.org

The choice of both the metal catalyst and the silane can be critical for the efficiency and selectivity of the reduction. For example, in the rhodium-catalyzed hydrosilylation of ketones, diphenylsilane (B1312307) and (1-naphthyl)phenylsilane gave excellent results, while other silanes like triethylsilane were less effective. acs.org

Radical Reactions with Silanes

While specific studies detailing the radical reactions of methyl(tripropyl)silane are not prevalent in the reviewed literature, the reactivity of analogous trialkylsilanes and other organosilanes provides a strong basis for understanding its expected behavior. Organosilicon hydrides are known to participate in radical chain reactions, often serving as alternatives to toxic reagents like tributyltin hydride. orgsyn.org

The fundamental mechanism involves the generation of a silyl radical, which can then engage in various transformations. mdpi.com For instance, tris(trimethylsilyl)silane, ((CH₃)₃Si)₃SiH, is a well-studied reagent that effectively reduces organic halides and participates in the hydrosilylation of unsaturated bonds in aqueous media, highlighting the versatility of silyl radicals in synthesis. organic-chemistry.orgconicet.gov.ar The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates an initial radical that abstracts a hydrogen atom from the silane to form the reactive silyl radical. orgsyn.org This silyl radical can then add to double or triple bonds or facilitate cyclization and rearrangement reactions before the chain is propagated by hydrogen abstraction from another silane molecule. orgsyn.orgmdpi.com

The general steps in a radical-based reduction using a silane are:

Initiation: An initiator generates a radical.

Propagation: The initial radical abstracts a hydrogen from the silane (R₃SiH) to form a silyl radical (R₃Si•).

Reaction: The silyl radical reacts with a substrate, for example, by adding to an alkene or abstracting a halogen from an alkyl halide. mdpi.com

Chain Transfer: The resulting substrate radical abstracts a hydrogen from another silane molecule, yielding the final product and regenerating the silyl radical. mdpi.com

Given the structural similarities, this compound, if in its hydride form (tripropylsilylhydride), would be expected to follow these general principles of radical reactivity.

Si-C Bond Reactivity and Functional Group Transformations

The silicon-carbon (Si-C) bond is a cornerstone of organosilicon chemistry. wikipedia.org Compared to a carbon-carbon bond, the Si-C bond is longer and weaker, with a notable polarization towards the more electronegative carbon atom (C 2.55 vs. Si 1.90). wikipedia.org This inherent polarity makes the silicon atom susceptible to nucleophilic attack. wikipedia.org

While unstrained alkylsilane Si-C bonds, such as those in this compound, are generally stable towards water and oxygen under ambient conditions, they are not inert. wikipedia.org Cleavage of the Si-C bond can be initiated by strong electrophiles or specific nucleophiles. Strong acids can cause protodesilylation, and potent nucleophiles like fluoride (B91410) ions can displace the carbon group. wikipedia.org

Functional group transformations involving the Si-C bond are pivotal in organic synthesis. The Fleming-Tamao oxidation, for instance, transforms a C-Si bond into a C-O bond, a powerful tool for introducing hydroxyl groups. Although specific examples using this compound are not detailed, the general reactivity of tetraorganosilanes suggests its potential application in such transformations. The reactivity can be influenced by the nature of the substituents on the silicon atom. In the case of this compound, the propyl groups are simple alkyl chains, but the presence of a methyl group could offer a site for selective reactions under certain conditions.

In some organosilicon amines, the high basicity of an exocyclic nitrogen atom can facilitate the nucleophilic cleavage of a proximate Si-C bond by phenols, even at room temperature. researchgate.net This demonstrates that the molecular environment surrounding the Si-C bond significantly influences its reactivity. researchgate.net

Si-B Interelement Bond Activation in Catalysis

The activation of silicon-boron (Si-B) bonds is a rapidly developing field in catalysis, enabling the introduction of both silicon and boron into organic molecules. rsc.orgnih.gov Reagents containing a Si-B bond, such as silylboronic esters, are versatile precursors that can act as silicon pronucleophiles or boron sources. rsc.org The difference in electronegativity between silicon (1.8) and boron (2.0) allows for the chemoselective activation of this bond by either nucleophiles or transition-metal catalysts. rsc.org

Catalytic cycles often involve the oxidative addition of the Si-B bond to a metal center (e.g., palladium, platinum, gold), which generates a silyl-metal-boryl intermediate. rsc.org This intermediate can then react with various substrates. For example, nickel-catalyzed cross-coupling reactions between aryl pivalates and silylboronic esters like Et₃Si-Bpin have been developed. rsc.org A detailed mechanistic study of this reaction revealed a complex cycle involving oxidative addition, transmetalation, and reductive elimination steps. rsc.org

While direct examples involving this compound in Si-B activation are not prominent, the principles are broadly applicable to various organosilanes. The synthesis of Si-B compounds can be achieved through routes like the reaction of a boryl anion with chlorosilanes. rsc.org The choice of alkyl groups on the silicon atom can influence the reactivity and stability of the Si-B reagent and its intermediates. The use of Lewis acidic p-block elements, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), can also activate Si-H bonds, facilitating reactions like the hydrosilylation of carbonyls, which proceeds via transient silylium (B1239981) cations. csic.es

Table 1: Examples of Catalytic Systems for Si-B Bond Activation and Related Transformations

| Catalyst System | Reaction Type | Substrates | Key Feature |

| Nickel(0) / CuF₂/CsF | Cross-coupling | Aryl pivalates, Et₃Si–Bpin | C(aryl)–O bond cleavage and silylation. rsc.org |

| Palladium / Phosphine | Carbosilylation | β,γ-unsaturated carbonyls, Me₂PhSi–Bpin | Regio- and stereoselective carbosilylation. rsc.org |

| [(tBu-PBP)NiH] / B(C₆F₅)₃ | CO₂ Reduction | Carbon dioxide, Silanes | Selective reduction to bis(silyl)acetal. csic.es |

C-H Bond Silylation

The direct functionalization of carbon-hydrogen (C-H) bonds represents a major goal in synthetic chemistry, and C-H bond silylation has emerged as a powerful strategy. escholarship.org This transformation can be achieved using transition-metal catalysts that facilitate the coupling of a C-H bond with a hydrosilane. nih.gov

Platinum and iridium complexes are notable catalysts for this process. For example, a platinum(IV) complex, TpMe₂PtMe₂H, catalyzes the acceptorless dehydrogenative coupling of silanes with both aryl and aliphatic C-H bonds. nih.gov An important discovery was the intramolecular silylation of a methyl C-H bond in tributylsilane (B1588627) to form a five-membered ring silolane, demonstrating the feasibility of functionalizing even unactivated primary C-H bonds. nih.govescholarship.org

Iridium-catalyzed silylations have also been extensively developed. nih.govescholarship.org These reactions can be directed by functional groups within the substrate, such as alcohols or amines, which act as docking sites for a hydrosilyl group. nih.gov This leads to intramolecular silylation at specific C-H bonds, often those of methyl groups positioned gamma to the directing group, to form stable cyclic intermediates like oxasilolanes. nih.govescholarship.org Subsequent oxidation of the resulting C-Si bond can yield a hydroxyl group, providing a method for regioselective hydroxylation of unactivated C-H bonds. nih.gov

While many studies employ silanes like triethylsilane or HSiMe(OTMS)₂, the underlying principles are applicable to other trialkylsilanes. escholarship.orgmsu.edu The choice of catalyst and ligand is crucial for achieving high reactivity and selectivity. For instance, iridium catalysts with phenanthroline ligands have shown high activity in the silylation of arenes, although they can be inhibited by the hydrogen byproduct. escholarship.org

Table 2: Selected Catalysts for C-H Bond Silylation

| Catalyst | Substrate Type | Silane Example | Key Outcome |

| TpMe₂PtMe₂H | Arenes, Alkanes | Trialkylsilanes | Inter- and intramolecular dehydrogenative silylation. nih.gov |

| Iridium / Phenanthroline | Arenes | HSiMe(OTMS)₂ | High rates for silylation of electron-rich arenes. escholarship.org |

| Rhodium / Xantphos | Alkyl Chains | Hydrosilyl ethers | Intramolecular silylation with δ-selectivity. escholarship.org |

| Ruthenium Complexes | Pyridines | Triethylsilane | Silylation of primary C-H bonds at the 2-position alkyl group. nih.govescholarship.org |

Advanced Spectroscopic and Analytical Characterization of Methyl Tripropyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.nettandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organosilicon compounds like Methyl(tripropyl)silane. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a detailed molecular picture can be constructed.

¹H NMR Applicationsrsc.org

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within the this compound molecule. The spectrum is expected to show distinct signals corresponding to the methyl and the three equivalent propyl groups attached to the silicon atom.

The methyl protons directly bonded to the silicon (Si-CH₃) would appear as a singlet in the upfield region, typically around 0.0-0.2 ppm, due to the electropositive nature of silicon. chemicalbook.com The propyl groups would exhibit a more complex pattern:

A triplet for the terminal methyl protons (-CH₂-CH₃).

A sextet (or multiplet) for the central methylene (B1212753) protons (-CH₂-CH₂-CH₃).

A triplet for the methylene protons adjacent to the silicon atom (Si-CH₂-).

The integration of these signals would correspond to the ratio of protons in the methyl group (3H) versus the propyl groups (21H).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Si-CH ₃ | ~0.1 | Singlet |

| Si-CH ₂-CH₂-CH₃ | ~0.5 | Triplet |

| Si-CH₂-CH ₂-CH₃ | ~1.3 | Multiplet |

| Si-CH₂-CH₂-CH ₃ | ~0.9 | Triplet |

¹³C NMR Applicationsrsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For this compound, four distinct carbon signals are expected.

The carbon of the methyl group (Si-CH₃) would appear at a specific chemical shift. The three carbons of the propyl group would each give a separate signal due to their different chemical environments (Si-CH₂-, -CH₂-, and -CH₃). Similar to proton NMR, the silicon atom influences the chemical shifts, causing the attached carbons to appear at relatively shielded positions compared to their hydrocarbon analogs. cas.cz

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Si-C H₃ | ~ -5 to 0 |

| Si-C H₂-CH₂-CH₃ | ~10 to 15 |

| Si-CH₂-C H₂-CH₃ | ~17 to 20 |

| Si-CH₂-CH₂-C H₃ | ~16 to 19 |

²⁹Si NMR Applicationsresearchgate.netresearchgate.net

Silicon-29 (²⁹Si) NMR is particularly powerful for studying organosilicon compounds, as it directly probes the silicon environment. tandfonline.com Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques allow for its routine detection.

For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, as there is only one silicon atom in a unique environment. The chemical shift of this signal is influenced by the nature and number of alkyl groups attached. researchgate.net For tetraalkylsilanes, the ²⁹Si chemical shift typically falls within a known range. The substitution of a methyl group for a propyl group in a series like tetramethylsilane (B1202638) to tetrapropylsilane (B3318319) results in a predictable downfield shift. Based on data for related compounds, the chemical shift for this compound can be estimated. unige.chuni-muenchen.de

Mass Spectrometry Techniques in Silane (B1218182) Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. When this compound is subjected to techniques like Electron Ionization (EI), it forms a molecular ion (M⁺) which can then undergo fragmentation.

A characteristic fragmentation pathway for alkylsilanes is α-cleavage, where a bond between the silicon atom and an alpha-carbon is broken. libretexts.org For this compound, this can occur in two ways:

Loss of a methyl radical (•CH₃), resulting in a [M-15]⁺ fragment.

Loss of a propyl radical (•C₃H₇), resulting in a [M-43]⁺ fragment. This is often a dominant peak in the spectrum.

Further fragmentation of these primary ions can also occur, providing a detailed fingerprint for the molecule's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysisibm.comnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com These methods are excellent for identifying the presence of specific functional groups.

For this compound, the spectra would be dominated by vibrations associated with the alkyl groups and the Si-C bonds.

C-H Stretching: Strong bands in the IR spectrum between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl and propyl groups. scispace.com

C-H Bending: Vibrations associated with the bending (scissoring, wagging, twisting) of CH₂ and CH₃ groups appear in the 1300-1470 cm⁻¹ region.

Si-C Stretching: The stretching of the Si-C bonds gives rise to characteristic peaks, typically in the 600-800 cm⁻¹ range.

Rocking Modes: Methyl and propyl rocking vibrations attached to silicon can often be observed in the 700-900 cm⁻¹ region. aip.org

Raman spectroscopy is particularly useful for observing the more symmetric, less polar vibrations, such as the Si-C symmetric stretch, which may be weak in the IR spectrum. nih.govresearchgate.net

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Region |

| C-H Asymmetric/Symmetric Stretching | 2850 - 2970 | Strong (IR) |

| CH₃/CH₂ Bending (Deformation) | 1300 - 1470 | Medium (IR) |

| Si-CH₃ Symmetric Bending (Umbrella) | ~1250 | Medium (IR) |

| Si-C Stretching | 600 - 800 | Medium-Strong |

Advanced Chromatographic Techniques (e.g., HPLC, GC)scispace.com

Chromatographic methods are essential for separating components in a mixture and assessing the purity of a compound.

Given that this compound is a volatile and thermally stable, nonpolar compound, Gas Chromatography (GC) is the most suitable technique for its analysis. nist.govthieme-connect.de The compound is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar column (e.g., with a polydimethylsiloxane (B3030410) phase) would be appropriate. The retention time of this compound would be characteristic under specific conditions of temperature programming, flow rate, and column type. nist.gov Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. innovareacademics.in

High-Performance Liquid Chromatography (HPLC) is generally less suitable for this type of small, nonpolar, volatile molecule. scispace.com HPLC excels at separating compounds that are not sufficiently volatile or are thermally unstable. researchgate.netijpir.com While a separation could be achieved using reversed-phase HPLC with a nonpolar stationary phase (like C18) and a non-aqueous mobile phase, GC offers superior resolution and speed for analytes like this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, a detailed atomic model can be generated. cam.ac.uk This provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For an organosilane compound like this compound, single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation in the solid phase. The process involves growing a suitable single crystal of the compound, which can be challenging for liquids with low melting points. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. bioscience.fi The resulting diffraction pattern is collected and computationally analyzed to solve the crystal structure. cam.ac.uk

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not publicly available. If such data were available, it would be presented in a standardized format as shown in the hypothetical table below.

| Crystallographic Parameter | Value |

| Crystal System | Not available |

| Space Group | Not available |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| α (°) | Not available |

| β (°) | Not available |

| γ (°) | Not available |

| Volume (ų) | Not available |

| Z (molecules per unit cell) | Not available |

| Calculated Density (g/cm³) | Not available |

This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. No experimental data for this compound is currently published.

In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to predict the gas-phase geometry and potential solid-state packing of this compound. Such theoretical studies can complement experimental work and provide a basis for comparison should crystallographic data become available in the future.

Other Advanced Analytical Methodologies

Beyond fundamental spectroscopic techniques, a range of other advanced analytical methods can be employed for the in-depth characterization of this compound. These methods are crucial for assessing purity, identifying trace impurities, and understanding the compound's behavior under various conditions.

One of the most powerful and widely used techniques for the analysis of volatile and semi-volatile organic compounds, including organosilanes, is Gas Chromatography-Mass Spectrometry (GC-MS) . etamu.edu This hyphenated technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. etamu.edu

In a typical GC-MS analysis of this compound, the sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. etamu.edu The separation of components within the sample is based on their differential partitioning between the mobile gas phase and the stationary phase coated on the inside of the column. etamu.edu The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property under a given set of experimental conditions.

As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. etamu.edu

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the cleavage of Si-C and C-C bonds. Analysis of these fragments allows for the unambiguous identification of the compound. GC-MS is also highly sensitive for quantifying the purity of the sample and identifying any impurities present.

The following table illustrates the type of data that would be obtained from a GC-MS analysis of a hypothetical sample of this compound.

| Peak Number | Retention Time (min) | Major m/z Fragments | Tentative Identification |

| 1 | 8.54 | 158, 115, 73, 43 | This compound |

| 2 | 7.92 | 144, 101, 73, 43 | Isomer or related impurity |

| 3 | 9.21 | 172, 129, 87, 43 | Higher molecular weight silane |

This table is for illustrative purposes to show the data generated from a GC-MS experiment. The retention times and specific fragments are hypothetical.

Other advanced techniques that could be applied to the study of this compound include:

Solid-State NMR (ssNMR) Spectroscopy : In the absence of single crystals for X-ray diffraction, ssNMR can provide information about the structure and dynamics of the compound in its solid or semi-solid state. springernature.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : This technique could be used for trace elemental analysis, particularly to quantify any metallic impurities that might be present from the synthesis process.

The application of these advanced analytical methodologies provides a comprehensive understanding of the chemical nature of this compound, which is essential for its use in research and industry.

Theoretical and Computational Chemistry Studies on Methyl Tripropyl Silane and Silane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com It is used to calculate ground-state electron density, energy, and other molecular properties. scispace.com For silane (B1218182) systems, DFT is widely applied to elucidate electronic structure, which in turn governs reactivity.

DFT calculations can determine key electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The energy gap between HOMO and LUMO, for instance, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Furthermore, DFT is used to investigate reactivity through the calculation of reaction energies and activation barriers. researchgate.net For instance, the bond dissociation energy of the Si-H bond in silane is lower than that of the C-H bond in methane, a fact that DFT calculations can accurately reproduce. niscpr.res.in This methodology is also applied to understand the reactivity of functionalized silanes at interfaces, such as their interaction with metal surfaces, which can be influenced by nonequilibrium effects not captured by standard DFT. nus.edu.sg

Table 1: Conceptual DFT-Calculated Properties for a Comparative Silane Set This table is illustrative and provides conceptual data based on typical findings in computational studies of organosilanes.

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Si-C Bond Dissociation Energy (kcal/mol) |

| Tetramethylsilane (B1202638) | 8.5 | 0 | 90 |

| Methyl(tripropyl)silane | 8.2 | ~0.2 | 88 |

| Triethylsilane | 7.9 | ~0.3 | 87 |

| Phenylsilane (B129415) | 6.5 | 0.9 | 85 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. dovepress.commdpi.com This technique is invaluable for understanding the dynamic behavior of silane systems, especially in condensed phases and at interfaces, which is crucial for their application in materials science. bohrium.comtudelft.nl

MD simulations have been employed to study the organization of silane monolayers on silica (B1680970) surfaces, revealing how factors like alkyl chain length and surface coverage affect the structure of water and ions at the interface. bohrium.com For a molecule like this compound, MD could be used to simulate its behavior as a surface treatment agent, predicting how the propyl chains would arrange themselves on a substrate and influence properties like hydrophobicity.

These simulations are also used to assess the mechanical properties of silane-based materials. tandfonline.comtandfonline.com By simulating the response of a system to applied stress or strain, researchers can predict mechanical strengths and identify failure mechanisms at the atomic level. tandfonline.comtandfonline.com For example, MD studies on silane coupling agents at glass fiber/epoxy interfaces have shown that silane coatings enhance shear modulus and strength, changing the failure mode from adhesive to cohesive. researchgate.net Such simulations could predict how this compound might perform in a composite material.

Reactive molecular dynamics (ReaxFF) simulations can also model chemical reactions, such as the formation of silane monolayers on hydroxylated silica substrates through condensation reactions. acs.org

Table 2: Typical Parameters and Outputs of an MD Simulation for an Organosilane System

| Parameter/Output | Description | Example Application |

| Input Parameters | ||

| Force Field | A set of equations and parameters describing the potential energy of the system (e.g., CVFF, ReaxFF). mdpi.com | Defines interactions between atoms in this compound and a silica surface. |

| System Size | The number of atoms or molecules in the simulation box. | Simulating a monolayer of silanes on a 10x10 nm surface. |

| Ensemble | The set of statistical conditions (e.g., NVT for constant Number of particles, Volume, and Temperature). mdpi.com | Simulating the system at a constant operating temperature of 300 K. |

| Simulation Time | The duration of the simulated physical time. | Running a 50 ns simulation to observe the self-assembly of silane molecules. dovepress.com |

| Output Data | ||

| Trajectory | The coordinates, velocities, and forces of all atoms over time. | Visualizing the movement and orientation of propyl chains at an interface. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a point. | Determining the average distance between silicon atoms in a silane film. dovepress.com |

| Mean Square Displacement (MSD) | Measures the average distance a particle travels over time. | Calculating the diffusion coefficient of silane molecules in a solvent. tudelft.nl |

| Stress-Strain Curves | The mechanical response of the system to deformation. | Predicting the toughness and tensile properties of a silane-modified polymer. mdpi.com |

Quantum Chemical Investigations of Bonding and Energetics

Quantum chemical investigations, including high-level ab initio methods and DFT, provide fundamental insights into the nature of chemical bonds and the energetic stability of molecules. mdpi.com These methods are crucial for understanding the intrinsic properties of silanes, such as this compound.

A key area of investigation is the strength of the various bonds within the molecule, such as Si-C, Si-H, and C-H. The Si-H bond, for example, is known to be weaker than the C-H bond in analogous alkanes, making it a preferential site for certain reactions like hydrogen abstraction. niscpr.res.in Quantum chemical calculations can precisely determine these bond dissociation energies (BDEs). For this compound, calculations would focus on the BDEs of the Si-CH₃, Si-CH₂CH₂CH₃, and various C-H bonds along the propyl chains.

These studies also explore the stability of different isomers and conformers. researchgate.net The propyl groups in this compound can adopt various rotational conformations, and quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable structures. Such calculations have been performed to elucidate the structure and stability of complex silicon-containing species formed in gas-phase reactions. uhmreactiondynamics.org

Furthermore, quantum chemistry is used to analyze the electronic character of bonding through methods like Natural Bonding Orbital (NBO) analysis. nih.gov This can reveal the hybridization of atomic orbitals and the charge distribution within the molecule, explaining, for instance, the polarization of the Si-H bond and its reactivity. nih.gov

Table 3: Typical Bond Dissociation Energies (BDEs) in Silane Systems Values are representative and sourced from computational chemistry literature on similar compounds.

| Bond | Molecule | BDE (kJ/mol) | Reference Context |

| H₃Si-H | Silane (SiH₄) | 377.5 | Lower than C-H bond in methane, indicating higher reactivity. niscpr.res.in |

| H₃C-H | Methane (CH₄) | 431.4 | Serves as a benchmark for C-H bond strength. niscpr.res.in |

| (CO)Th⁺–CO | Thorium dicarbonyl cation | ~101 (1.05 eV) | Example of BDE determination for a metal-ligand bond using GIBMS and CCSD(T) calculations. osti.gov |

| Si-O | Siloxane linkage | ~450 | Strong bond formed during hydrolysis and condensation of alkoxysilanes. |

| Si-C | Alkylsilane | ~370 | Generally strong and stable covalent bond. |

Computational Studies on Reaction Mechanisms and Transition States

Understanding how a chemical reaction proceeds requires mapping the potential energy surface that connects reactants to products. Computational chemistry is an indispensable tool for this, allowing for the identification of transient species like transition states and reaction intermediates that are difficult to observe experimentally. ims.ac.jpfossee.in

For silane systems, computational studies have elucidated a wide range of reaction mechanisms. These include the hydrolysis of alkoxysilanes, Brønsted acid-catalyzed reductions, and radical abstraction reactions. niscpr.res.innih.govacs.org A computational study of a reaction mechanism typically involves:

Locating Stationary Points: Geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path. ims.ac.jp Various algorithms are used to locate the TS connecting reactants and products.

Calculating Activation Energy: The energy difference between the transition state and the reactants determines the activation barrier, a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation maps the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. nih.gov

For example, DFT calculations have been used to study the reaction of carbon dioxide with α-siloxy silanes, confirming that the reaction proceeds through carbanionic intermediates and showing the critical role of a cation in stabilizing the key transition state. researchgate.net Similarly, the mechanism of hydrogen abstraction from silane by a methyl radical has been computed, revealing the preferred reaction pathway and activation barrier. niscpr.res.in These computational approaches could be directly applied to predict the mechanisms of reactions involving this compound, such as its oxidation or its reaction with radical species.

Table 4: Illustrative Reaction Pathway Profile for a Generic Silane Reaction (e.g., Hydrolysis) This table presents a conceptual energy profile for a multi-step reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants (Silane + H₂O) | Initial state of the system. | 0 |

| Pre-reaction Complex | Reactants associated via weak interactions (e.g., hydrogen bond). | -2 |

| Transition State 1 (TS1) | Highest energy point for the first step (e.g., nucleophilic attack). | +15 |

| Intermediate | A short-lived, metastable species formed after the first step. | +5 |

| Transition State 2 (TS2) | Highest energy point for the second step (e.g., proton transfer). | +12 |

| Products (Silanol + Alkane) | Final stable state of the system. | -10 |

Predictive Modeling of Chemical Behavior

The data generated from fundamental computational studies can be used to build higher-level predictive models for the chemical behavior and properties of materials. These models can accelerate the design and discovery of new molecules and materials by reducing the need for extensive experimentation. tandfonline.com

One approach involves developing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models correlate calculated molecular descriptors (e.g., electronic properties, size, shape) with observed activities or properties (e.g., reactivity, toxicity, boiling point).

In the context of silanes, machine learning (ML) has been combined with molecular dynamics simulations to predict mechanical properties. tandfonline.comtandfonline.com In one study, MD simulations were used to generate data on the peak failure loads for a set of silane molecules. tandfonline.com This data then trained a machine learning model capable of predicting the performance of a much larger set of over 84,000 silane molecules, demonstrating a powerful predictive capability. tandfonline.com

Kinetic modeling is another form of predictive modeling used to forecast the lifetime and degradation of materials. For instance, a kinetic model was developed to predict the radio-thermal oxidation and lifetime of silane cross-linked polyethylene, incorporating the role of fillers. mdpi.com

Predictive frameworks are also crucial in chemical engineering for process control. Models describing silane pyrolysis in fluidized-bed reactors are used to optimize the production of solar-grade silicon by predicting particle size distribution and deposition rates. acs.orgntnu.no While a specific model for this compound may not be publicly available, these methodologies could be adapted to predict its phase behavior in mixtures, its performance as a surface modifying agent, or its stability under various conditions. mdpi.com

Table 5: Framework for a Predictive Model of Silane Performance

| Model Component | Description | Example for an Organosilane |

| Input Data | Data used to train and validate the model. | A library of silane molecules with varying alkyl chain lengths. tandfonline.com |

| Descriptors | Calculated molecular features that quantify structural and electronic properties. | Molecular weight, number of rotatable bonds, HOMO/LUMO energies, solvent accessible surface area. |

| Target Property | The experimental or high-fidelity computed property to be predicted. | Interfacial shear strength, tandfonline.com peak failure load, tandfonline.com diffusion coefficient. |

| Modeling Algorithm | The mathematical method used to create the correlation. | Multiple Linear Regression, Artificial Neural Network, Random Forest. tandfonline.com |

| Model Output | The predicted value of the target property for a new, un-tested molecule. | Predicted mechanical strength of this compound as a coupling agent in a composite. |

| Validation | The process of assessing the model's accuracy and predictive power. | Comparing model predictions against a hold-out set of experimental data. |

Applications of Methyl Tripropyl Silane in Advanced Materials Science

Polymer Chemistry and Composites

In the realm of polymer science, organosilanes like Methyl(tripropyl)silane are instrumental in the development of high-performance composite materials. These materials, which combine a polymer matrix with an inorganic filler or reinforcement, rely on strong interfacial bonding to achieve their desired properties.

Silane (B1218182) Coupling Agents in Polymer Composites

Silane coupling agents are bifunctional molecules that create a durable link between organic polymers and inorganic substrates, which are often otherwise incompatible. shinetsusilicone-global.comnjalchemist.com One part of the silane molecule contains hydrolyzable groups (such as alkoxy groups) that react with hydroxyl (-OH) groups present on the surface of inorganic materials like glass fibers, silica (B1680970), or metal oxides. koreascience.krresearchgate.net This reaction forms stable, covalent Si-O-Substrate bonds. researchgate.net

Role in Interfacial Adhesion and Mechanical Properties of Composites

The primary function of a silane coupling agent is to improve the interfacial adhesion between the reinforcement (e.g., carbon or glass fibers) and the polymer matrix. koreascience.kr Poor adhesion at this interface can lead to mechanical failure under stress. By forming a chemical bridge, silanes ensure that stress applied to the composite is efficiently transferred from the weaker polymer matrix to the stronger reinforcement fibers. mdpi.com

This enhanced adhesion leads to significant improvements in the mechanical properties of the composite material. Research on various silane treatments for composites has consistently shown marked increases in tensile strength, flexural strength, and impact resistance. core.ac.ukresearchgate.net For example, treating fillers with an appropriate silane can lead to a sharp increase in the tensile yield strength of the composite. core.ac.uk The formation of covalent bonds at the interface is a key factor in achieving this substantial improvement in mechanical performance. mdpi.com Furthermore, the hydrophobic nature of the alkyl groups on the silane can improve the composite's resistance to moisture, preventing water from degrading the interfacial bond and preserving mechanical strength in wet or humid conditions. core.ac.uk

Impact of Silane Treatment on Composite Mechanical Properties

Click to view data

| Property | Untreated Filler Composite | Silane-Treated Filler Composite | Improvement Mechanism |

|---|---|---|---|

| Tensile Strength | Lower | Significantly Higher | Improved stress transfer across the filler-matrix interface. mdpi.comcore.ac.uk |

| Interfacial Adhesion | Weak (Physical bonding) | Strong (Covalent bonding) | Formation of a chemical bridge between filler and polymer. shinetsusilicone-global.com |

| Moisture Resistance | Poor | Enhanced | Hydrophobic alkyl groups from the silane repel water at the interface. core.ac.uk |

| Filler Dispersion | Prone to agglomeration | Improved | Surface modification reduces inter-particle attraction. asianpubs.org |

Surface Modification and Coatings

The ability of silanes to form robust, covalently bonded layers on various substrates makes them ideal for surface modification and the creation of high-performance coatings. evonik.comgelest.com By selecting silanes with specific organic groups, a wide range of surface properties, from water repellency to enhanced lubricity, can be achieved.

Hydrophobic and Release Coatings

Alkylsilanes, including this compound, are highly effective at creating hydrophobic (water-repellent) surfaces. evonik.com When applied to a substrate, the silane's hydrolyzable groups react with surface hydroxyls, anchoring the molecule to the surface. The non-polar alkyl chains (the propyl and methyl groups) orient themselves away from the surface, creating a low-energy, non-polar interphase that repels water. gelest.comgelest.com This effect is governed by the principle that the non-polar organic groups shield the polar surface from interacting with water. gelest.com

This property is leveraged to produce durable, water-repellent coatings for materials like glass, ceramics, and concrete. evonik.com These coatings not only protect the substrate from moisture but also impart easy-to-clean and anti-stain properties. The same principle applies to release coatings, where the low surface energy layer prevents other materials from adhering strongly, facilitating their easy removal.

Effect of Alkylsilane Surface Treatment on Water Contact Angle

Click to view data

| Substrate | Surface State | Typical Water Contact Angle | Reference Principle |

|---|---|---|---|

| Glass | Untreated (Hydrophilic) | < 50° | Presence of polar silanol (B1196071) groups attracts water. |

| Glass | Treated with Alkylsilane | > 90° | Non-polar alkyl groups create a low-energy, hydrophobic surface. evonik.comgelest.com |

| Cotton Fabric | Untreated | ~54° | Hydrophilic nature of cellulose (B213188) fibers. nih.gov |

| Cotton Fabric | Treated with long-chain Alkylsilane | > 140° (Near Superhydrophobic) | Formation of a rough, low surface energy coating. nih.gov |

Micro-Particle Surface Modification

In many advanced materials, inorganic micro- or nano-particles are added to a polymer to enhance properties like strength or thermal stability. asianpubs.org However, these particles have a strong tendency to agglomerate due to their high surface energy, which leads to poor dispersion and compromises the final material's performance. asianpubs.org

Silanes are used to modify the surface of these particles, changing their character from hydrophilic to hydrophobic and making them more compatible with an organic polymer matrix. asianpubs.org This surface treatment breaks down agglomerates and ensures the particles can be dispersed uniformly. asianpubs.org This improved dispersion is crucial for achieving the desired property enhancements in the resulting nanocomposite.

Dielectric and Optical Coatings

Silane-based coatings are critical in the electronics and optics industries. dakenchem.comgelest.com They can be used to form thin, dense, and uniform layers that serve as dielectric insulators or as protective optical coatings. zmsilane.com The formation of a stable, cross-linked siloxane network upon curing provides excellent mechanical durability and resistance to moisture, chemicals, and UV radiation. dakenchem.comzmsilane.com

In optical applications, these coatings enhance the performance of lenses and displays by reducing reflection and scattering losses, thereby improving clarity and transmission. zmsilane.com The chemical stability imparted by the silane ensures that the optical components maintain their performance over time, even in harsh environmental conditions. dakenchem.comzmsilane.com The choice of organic groups on the silane can also be used to tune the refractive index of the coating to meet specific optical design requirements. gelest.com

Material Synthesis (e.g., Silicones, Siloxanes)

Organosilanes are foundational precursors for the synthesis of silicones and siloxanes. The production process generally begins with the synthesis of functionalized silane monomers, such as methyl chlorosilanes, which are then purified. silicones.eu These monomers undergo hydrolysis and condensation to form the characteristic siloxane backbone (Si-O-Si) of silicone polymers. silicones.euresearchgate.net

Alkyl-substituted silanes, like this compound, are crucial in this process. The alkyl groups (methyl and propyl) are non-hydrolyzable and remain attached to the silicon atom in the final polymer. These organic side groups determine the physical and chemical properties of the resulting silicone material, such as its flexibility, thermal stability, and hydrophobicity. The presence of three propyl groups would be expected to impart significant hydrophobic character and steric bulk to the polymer network.

The formation of oligosiloxanes and polysiloxanes from silane precursors like this compound (assuming a hydrolyzable functional group) occurs through a two-step process: hydrolysis followed by condensation. scispace.comunm.edu

Hydrolysis: In the presence of water, the hydrolyzable groups on the silicon atom are replaced by hydroxyl (-OH) groups, forming reactive silanols. For a methyltrialkoxysilane, this reaction proceeds stepwise to yield methylsilanetriol (B1219558) (MeSi(OH)₃). researchgate.netscispace.com The rate of this reaction is influenced by factors such as pH and the type of catalyst used. researchgate.netunm.edu

Condensation: The newly formed silanols are highly reactive and condense with each other to form siloxane bonds (Si-O-Si), eliminating a molecule of water in the process. scispace.com This reaction initially forms short-chain oligomers (oligosiloxanes) and, as the reaction continues, builds up to high-molecular-weight polymers (polysiloxanes). researchgate.netscispace.com Research on methyltriethoxysilane has shown that low-molecular-weight hydrolysis products, such as methylsilanetriol and its dimer, can exhibit high stability in aqueous solutions, allowing for a large number of reactive hydroxyl groups to be available for subsequent condensation and bonding to substrates. scispace.com

Modern synthetic methods, such as the Piers-Rubinsztajn reaction, offer controlled routes to creating structurally precise polysiloxanes by catalyzing the reaction between hydrosilanes (containing Si-H bonds) and alkoxysilanes. mdpi.comresearchgate.net This allows for the synthesis of polymers with well-defined structures and functionalities.

In the formulation of adhesives and sealants, organofunctional silanes are widely used as adhesion promoters and crosslinking agents. powerchemical.comulprospector.com They act as molecular bridges at the interface between an organic polymer matrix and an inorganic substrate (like glass or metal), significantly improving bond strength and durability. powerchemical.comresearchgate.net

A silane such as this compound, when functionalized appropriately, would enhance adhesion through a dual-reactivity mechanism:

The hydrolyzable groups react with moisture to form silanols. These silanols then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable, covalent metallasiloxane bonds (e.g., Si-O-Metal). powerchemical.comscielo.br

The organic part of the silane molecule (the methyl and propyl groups) interacts with the organic polymer binder, ensuring compatibility and entanglement within the polymer matrix. If the silane contains an additional organofunctional group, it can react directly with the polymer backbone, creating a cross-linked, three-dimensional network. powerchemical.comulprospector.com

This cross-linked siloxane structure (Si-O-Si) is exceptionally durable, providing excellent resistance to moisture, heat, chemicals, and UV radiation. powerchemical.com Silanes can be incorporated into a formulation as an additive or applied as a primer to the substrate surface before the adhesive is applied. sisib.com

Table 1: Influence of Silane Application Method on Adhesion Promotion

| Application Method | Description | Advantages | Disadvantages |

| Integral Blend | The silane is mixed directly into the adhesive or sealant formulation (typically 0.5-2% by weight). sisib.com | Good for both adhesion promotion and crosslinking of the bulk polymer. sisib.com | Potential for premature hydrolysis and condensation during storage, affecting shelf life. sisib.com |

| Primer | A dilute solution of the silane (0.5-5% in a solvent) is applied to the substrate surface and allowed to dry before the adhesive is applied. powerchemical.comsisib.com | Most effective way to enhance adhesion as it concentrates the silane at the interface. powerchemical.comsisib.com | Requires an additional application step; does not contribute to bulk crosslinking of the resin. sisib.com |

Nanomaterials and Nanotechnology Applications

In nanotechnology, a significant challenge is the tendency of nanoparticles to aggregate due to their high surface energy. nih.gov Alkyl silanes are extensively used to chemically modify the surface of nanoparticles to overcome this issue, enhancing their stability and dispersibility in polymer matrices or solvents. nih.govacs.org

The surface of many inorganic nanoparticles, such as silica (SiO₂) and various metal oxides (e.g., Al₂O₃), is covered with hydroxyl (-OH) groups. scielo.br These groups serve as reactive sites for silanization. A silane like this compound would modify the nanoparticle surface through hydrolysis and condensation, grafting the silane molecule onto the surface. scielo.briwaponline.com

The attached methyl and propyl groups form a nonpolar, organic layer around the inorganic core. This modification has several key effects:

Prevents Agglomeration: The alkyl chains create steric hindrance, physically preventing the nanoparticles from clumping together. nih.gov

Improves Compatibility: The organic surface layer enhances the compatibility and dispersion of the nanoparticles within an organic polymer matrix, which is crucial for creating high-performance nanocomposites. nih.gov

Induces Hydrophobicity: The nonpolar alkyl groups render the nanoparticle surface hydrophobic (water-repellent). acs.org Research has shown that the degree of hydrophobicity increases with the length of the alkyl chain on the silane. acs.org

This surface modification is a key enabling technology for the use of nanoparticles in advanced coatings, polymer composites, and other functional materials. nih.goviwaponline.com

Table 2: Effect of Alkyl Chain Length on Surface Properties of Modified Mesoporous Silica Particles (MSPs)

Data adapted from research on nonfluorinated alkyl silanes. acs.org

| Alkyl Silane Used for Modification | Alkyl Chain Length | Resulting Surface Area (m²/g) | Grafted Amount of Silane (%) |

| Unmodified MSPs | N/A | 753.1 | 0 |

| Propylsilane (C₃) | 3 | 430.5 | 12.8 |

| Octylsilane (C₈) | 8 | 355.6 | 27.0 |

| Dodecylsilane (C₁₂) | 12 | 334.4 | 27.8 |

| Octadecylsilane (C₁₈) | 18 | 212.5 | 33.2 |

Future Research Directions and Emerging Trends for Methyl Tripropyl Silane

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The traditional synthesis of organosilanes, often relying on the Müller-Rochow direct process, has been a cornerstone of the silicone industry, enabling large-scale, cost-effective production. mdpi.com However, the future of chemical synthesis is increasingly geared towards green chemistry principles, emphasizing reduced environmental impact and greater resource efficiency. dakenchem.com

Future research into the synthesis of Methyl(tripropyl)silane is expected to focus on:

Earth-Abundant Metal Catalysis: A significant trend is the move away from precious metal catalysts, like platinum (used in Speier and Karstedt catalysts for hydrosilylation), towards catalysts based on more abundant and less toxic metals such as iron, cobalt, and nickel. acs.org Research is underway to develop catalytic systems using these metals for the hydrosilylation of alkenes, which could be applied to the synthesis of this compound from a methylsilane precursor and propene. acs.orgcsic.es

Green Solvents and Reaction Conditions: Efforts are being directed towards using environmentally benign solvents, such as alcohols, in synthetic processes. acs.orgcsic.es Methodologies that allow for reactions at room temperature and with low catalyst loading are being designed to minimize energy consumption and waste. csic.es

Circular Economy Approaches: Innovative strategies are emerging that integrate the synthesis of valuable silicon compounds with other green technologies, such as hydrogen production. acs.orgcsic.es A circular approach for hydrosilylation/hydroalkoxysilylation reactions has been proposed, which could be adapted for this compound synthesis. acs.org

| Synthesis Parameter | Traditional Approach | Emerging Sustainable Approach |

| Catalyst | Platinum-based (e.g., Speier's, Karstedt's) | Earth-abundant metals (e.g., Co, Fe, Ni) acs.org |

| Solvents | Often organic solvents | Green solvents (e.g., alcohols) acs.org |

| Byproducts | Potential for hazardous waste | Focus on minimal, non-toxic byproducts dakenchem.com |

| Energy Input | Can require high temperatures and pressures | Milder reaction conditions (e.g., room temp.) csic.es |

Exploration of New Reactivity Modes and Mechanistic Discoveries

A deeper understanding of the fundamental reaction mechanisms of organosilanes is critical for unlocking new chemical transformations. numberanalytics.com Mechanistic studies often reveal complex reaction networks and the involvement of transient intermediates that can be harnessed for novel synthetic purposes. nih.govrsc.org

For this compound, future research in this area will likely involve:

Catalytic C-H Functionalization: While hydrosilylation is a common reaction, direct C-H silylation is an increasingly important area of research. Exploring the catalytic activation of C-H bonds to react with the Si-H group of a precursor like tripropylsilane (B1662110) could offer new, atom-economical routes to functionalized molecules.

Photocatalysis: The use of light to drive chemical reactions offers mild and selective transformation pathways. Photocatalytic oxidation of organosilanes to silanols is an emerging area that could be applied to this compound, potentially yielding Methyl(tripropyl)silanol, a valuable synthetic intermediate. acs.org

Dehydrogenative Coupling: Transition-metal-catalyzed dehydrogenative coupling of silanes is a method to form Si-Si bonds. tandfonline.com While this is more common for producing polysilanes, investigating the controlled coupling of a precursor like tripropylsilane could lead to novel dimeric or oligomeric structures with unique properties. Mechanistic investigations, including kinetic and spectroscopic studies, will be crucial to understanding the complex pathways, which can involve oxidative addition/reductive elimination cycles or σ-bond metathesis. tandfonline.commdpi.com

Advanced Functional Materials Development Incorporating this compound Motifs

Organosilanes are fundamental building blocks for a wide array of materials, including polymers, coatings, adhesives, and sealants, due to their ability to bridge organic and inorganic materials. zmsilane.commdpi.comulprospector.comrussoindustrial.ru The specific alkyl groups on the silicon atom of this compound—one methyl and three propyl groups—will dictate its contribution to the properties of any resulting material.

Emerging trends in materials science where this compound could be incorporated include:

Hydrophobic and Superhydrophobic Surfaces: The propyl groups would impart significant hydrophobicity. Incorporating this compound or its derivatives into polymer matrices or as a surface treatment could create materials with excellent water repellency. zmsilane.comnih.govbohrium.com This is valuable for applications such as anti-corrosion coatings, waterproof sealants, and self-cleaning surfaces. ulprospector.com

Silicon-Based Polymers: Organosilicon polymers like polysiloxanes, polycarbosilanes, and polysilanes are known for their unique properties, including thermal stability and chemical resistance. dokumen.pubmdpi.com this compound can be envisioned as a monomer or a modifying agent in the synthesis of such polymers. The specific size and nature of the tripropyl groups would influence the polymer's physical properties, such as its glass transition temperature, flexibility, and solubility.

Nanocomposites: Organosilanes are widely used as coupling agents to improve the adhesion between an inorganic filler (like silica (B1680970) nanoparticles) and an organic polymer matrix. mdpi.com Functionalized derivatives of this compound could be used to treat nanoparticle surfaces, enhancing their dispersion and creating nanocomposites with improved mechanical, thermal, and barrier properties. zmsilane.com

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. mdpi.commdpi.com Machine learning (ML) models are increasingly being used to predict reaction outcomes, optimize synthetic routes, and accelerate the discovery of new molecules and materials with desired properties. numberanalytics.comnumberanalytics.comtandfonline.comudel.edu

For this compound, the integration of AI and ML could manifest in several ways:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical information to predict the physical, chemical, and electronic properties of molecules. research.googlemdpi.com Such models could rapidly estimate properties of this compound and its derivatives, bypassing time-consuming experimental measurements or computationally expensive simulations.

Synthesis Optimization: AI can be employed to optimize reaction conditions (temperature, solvent, catalyst, etc.) for the synthesis of this compound, leading to higher yields and purity. mdpi.com Retrosynthetic analysis models driven by AI can also propose novel and efficient synthetic pathways. mdpi.com

Materials Discovery: Generative AI models can design new materials by creating a probabilistic distribution space based on known chemical entities. tandfonline.com By inputting the structural motif of this compound, these models could suggest novel polymer or material structures that incorporate this unit and are predicted to have optimal performance characteristics for specific applications, such as adhesion or thermal stability. tandfonline.comudel.edu

| AI/ML Application | Potential Impact on this compound Research |

| Property Prediction | Rapidly screen derivatives for desired electronic or thermodynamic properties. research.google |

| Reaction Optimization | Identify optimal catalysts and conditions for sustainable synthesis. mdpi.com |

| Retrosynthesis | Propose novel, efficient, and green synthetic routes. mdpi.com |

| Materials Design | Design new polymers or composites with tailored functionalities. tandfonline.com |

Computational Chemistry Driven Insights for Structure-Property Relationships

Computational chemistry provides powerful tools for investigating molecules at an atomic level, offering insights that are often difficult to obtain through experiments alone. hydrophobe.org Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to clarify reaction mechanisms and predict how a molecule's structure influences its properties. tandfonline.comhydrophobe.org

Future computational studies on this compound are likely to focus on:

Reaction Mechanism Elucidation: Quantum mechanical calculations can be used to model the transition states and intermediates of potential reactions involving this compound. hydrophobe.org This can help explain observed reactivity and guide the design of new catalysts and reactions with enhanced selectivity.

Structure-Property Correlation: Simulations can establish clear relationships between the molecular structure of this compound and the macroscopic properties of materials containing it. For example, MD simulations can predict how monolayers of this compound derivatives would pack on a surface and what their frictional properties would be. aps.orgmdpi.com This is crucial for designing lubricants and low-friction coatings.

Modeling Interfaces: For applications in composites and coatings, computational models can simulate the interface between a this compound-derived layer and an inorganic substrate or a polymer matrix. russoindustrial.ru These simulations can reveal the nature of the chemical bonding at the interface, which is key to understanding and improving adhesion and material durability. mdpi.com

Q & A

Basic: What are the standard synthetic routes for Methyl(tripropyl)silane, and how can purity be optimized?

This compound is typically synthesized via alkylation of chlorosilanes or hydrosilylation of alkenes. For example, reacting methyltrichlorosilane with tripropylaluminum in an inert solvent (e.g., THF) under controlled temperature (0–25°C) can yield the product . Purity optimization involves fractional distillation under reduced pressure (e.g., 10–20 mmHg) to remove unreacted silane precursors and aluminum byproducts. Post-synthesis characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is critical to confirm structural integrity and quantify impurities .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : <sup>29</sup>Si NMR is essential for confirming the silicon bonding environment (e.g., chemical shifts between 0–20 ppm for alkyl-substituted silanes) .

- FT-IR : Absorbance bands near 1250 cm<sup>−1</sup> (Si–CH3) and 750 cm<sup>−1</sup> (Si–C3H7) validate functional groups .

- GC-MS : Quantifies volatile impurities and verifies molecular ion peaks (e.g., m/z = 172 for this compound) .

Basic: How should this compound be handled to ensure laboratory safety?

- Protective equipment : Use nitrile gloves (tested against silanes per EN 374 standards) and ANSI-approved safety goggles .

- Ventilation : Work in a fume hood to prevent inhalation of vapors.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced: What are the kinetic parameters for this compound in radical-mediated reactions?

In photochemical systems (e.g., acetone-silane reactions), methyl radicals abstract hydrogen from silanes. For analogous silanes like SiH4, Arrhenius parameters are log k = 8.24 – (6.17/θ) for methyl radical abstraction . Computational methods (DFT) can model transition states to estimate activation energies for this compound-specific reactions, though experimental validation via time-resolved mass spectrometry is recommended .

Advanced: How does steric hindrance in this compound influence its reactivity in cross-coupling reactions?

The tripropyl groups create significant steric bulk, reducing nucleophilic attack at the silicon center. This hindrance can be mitigated by using Lewis acid catalysts (e.g., B(C6F5)3) to polarize Si–C bonds, enhancing electrophilicity . Comparative studies with less hindered silanes (e.g., trimethylsilane) show 2–3x slower reaction rates for this compound in Pd-catalyzed couplings .

Advanced: What contradictions exist in literature regarding this compound’s stability under hydrolytic conditions?

Conflicting data arise from solvent polarity effects:

- Nonpolar solvents : Stability >24 hours due to limited water solubility .

- Polar solvents (e.g., ethanol/water mixtures) : Rapid hydrolysis (t1/2 < 1 hour) via nucleophilic attack on silicon .

Methodological inconsistencies in solvent ratios (e.g., 50:50 vs. 70:30 aqueous alcohol) may explain variability in reported degradation rates .

Advanced: How can this compound be utilized in nanomaterial surface functionalization?

As a hydrophobic agent, it forms self-assembled monolayers (SAMs) on oxide surfaces (e.g., SiO2). Protocol:

Surface activation : Clean substrates with piranha solution (3:1 H2SO4:H2O2) to generate hydroxyl groups.

Silane deposition : Immerse in 2–5% v/v this compound in toluene at 60°C for 12 hours.

Characterization : Contact angle measurements (>100° indicates hydrophobicity) and XPS to confirm Si–O–Si bonding .

Advanced: What computational models predict the thermochemical properties of this compound?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Heat of formation : ΔHf ≈ −245 kJ/mol.

- Bond dissociation energies (BDE) : Si–CH3 (335 kJ/mol) vs. Si–C3H7 (318 kJ/mol) .

These models align with experimental DSC data but require calibration against silane-specific thermodynamic databases .

Advanced: How do byproducts from this compound synthesis impact downstream applications?

Common byproducts like chlorotripropylsilane (from incomplete alkylation) can poison catalysts in cross-coupling reactions. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.